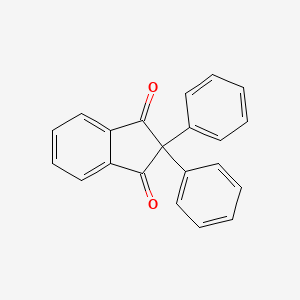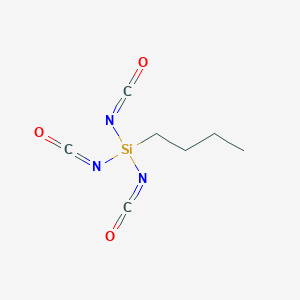
Butyl(triisocyanato)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl(triisocyanato)silane is an organosilicon compound that features a butyl group attached to a silicon atom, which is further bonded to three isocyanate groups. This compound is known for its reactivity and versatility in various chemical processes, making it valuable in multiple industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(triisocyanato)silane typically involves the reaction of butylsilane with a source of isocyanate groups. One common method is the reaction of butylsilane with phosgene and ammonia to introduce the isocyanate groups. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where butylsilane is reacted with phosgene and ammonia. The process involves careful monitoring of temperature and pressure to optimize yield and purity. The final product is then purified through distillation or other separation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl(triisocyanato)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and carbon dioxide.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Addition Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the air.
Condensation: Catalyzed by acids or bases.
Addition Reactions: Amines or alcohols under mild conditions.
Major Products
Hydrolysis: Silanols and carbon dioxide.
Condensation: Siloxane bonds.
Addition Reactions: Ureas and urethanes.
Wissenschaftliche Forschungsanwendungen
Butyl(triisocyanato)silane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biosensors and other biomedical devices.
Medicine: Utilized in the development of drug delivery systems and medical coatings.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of Butyl(triisocyanato)silane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, leading to the formation of strong covalent bonds. This reactivity is harnessed in various applications to create durable and stable materials. The silicon atom in the compound also plays a crucial role in enhancing the adhesion and compatibility of the compound with different substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl(triisocyanato)silane
- Methyl(triisocyanato)silane
- Ethyl(triisocyanato)silane
Uniqueness
Butyl(triisocyanato)silane is unique due to its butyl group, which imparts specific hydrophobic properties and influences the reactivity and compatibility of the compound with various substrates. This makes it particularly useful in applications where moisture resistance and strong adhesion are required.
Eigenschaften
CAS-Nummer |
18251-13-3 |
|---|---|
Molekularformel |
C7H9N3O3Si |
Molekulargewicht |
211.25 g/mol |
IUPAC-Name |
butyl(triisocyanato)silane |
InChI |
InChI=1S/C7H9N3O3Si/c1-2-3-4-14(8-5-11,9-6-12)10-7-13/h2-4H2,1H3 |
InChI-Schlüssel |
OIFKIAJONVYURL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Si](N=C=O)(N=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




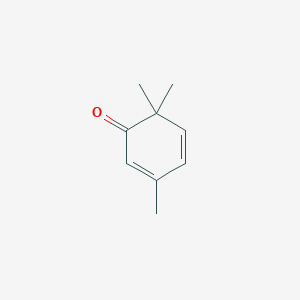

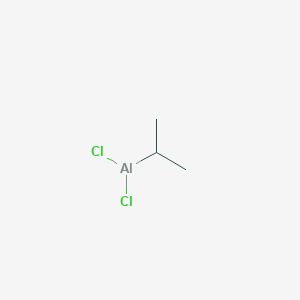
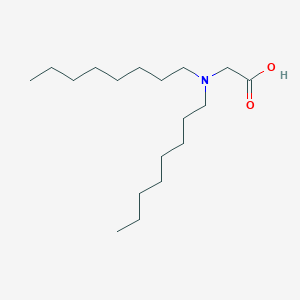

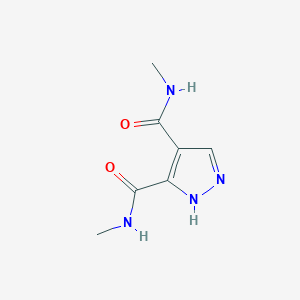
![5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione](/img/structure/B14701485.png)
